

A Comparative Guide to the Analytical Determination of N-Nitrosomethylphenidate

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Compound of Interest

Compound Name: *N-Nitrosomethylphenidate*

CAS No.: 55557-03-4

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For Researchers, Scientists, and Drug Development Professionals

The presence of nitrosamine impurities in pharmaceutical products is a significant safety concern due to their potential carcinogenic properties. **N-Nitrosomethylphenidate** (NMPH), a nitrosamine derivative of methylphenidate, requires highly sensitive and accurate analytical methods for its detection and quantification to ensure patient safety and regulatory compliance. This guide provides a comparative overview of analytical methodologies for NMPH, focusing on their accuracy and precision, supported by experimental data from published studies.

Executive Summary

The analysis of **N-Nitrosomethylphenidate** (NMPH) and other nitrosamine drug substance-related impurities (NDSRIs) predominantly relies on advanced chromatographic techniques coupled with mass spectrometry. Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) has been specifically applied to the analysis of NMPH, demonstrating high sensitivity and specificity. While direct comparative studies on various methods for NMPH are limited, this guide presents a detailed LC-MS/MS protocol applicable to NMPH and a representative Gas Chromatography with Tandem Mass Spectrometry (GC-MS/MS) method for a structurally

similar nitrosamine, N-nitrosopiperidine (NPIP), to illustrate a viable alternative approach. The performance characteristics of these methods, including limit of detection (LOD), limit of quantitation (LOQ), accuracy, and precision, are summarized to aid researchers in selecting the appropriate methodology for their needs.

Analytical Method Performance

The following table summarizes the quantitative performance data for the analytical methods discussed in this guide. It is important to note that while the LC-MS/MS data is directly relevant to a class of compounds including NMPH, the GC-MS/MS data is based on the analysis of N-nitrosopiperidine (NPIP), a structural analog, due to the limited availability of specific NMPH data for this technique.

Parameter	LC-MS/MS for NDSRIs (incl. NMPH)	GC-MS/MS for N-nitrosopiperidine (NPIP)
Limit of Detection (LOD)	Method dependent, typically in the low ng/mL range.[1]	Not explicitly stated, but method is sensitive to low ppb levels.
Limit of Quantitation (LOQ)	Determined according to ICH Q2(R1) guidelines with S/N \geq 10.[2]	1-10 ppb
Linearity (Correlation Coefficient)	Not explicitly stated for NMPH.	>0.99 over 1-60 ppb range.
Accuracy (% Recovery)	Calculated from precision samples.[2]	70-130%
Precision (% RSD)	Acceptance criteria of $\leq \pm 15\%$ for relative standard deviation. [2]	<20% at 30 ppb.

Experimental Protocols

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for NDSRIs (including NMPH)

This method is adapted from a study that quantitatively investigated 13 different NDSRIs, including **N-Nitrosomethylphenidate**.[\[2\]](#)

Sample Preparation: Samples are typically dissolved in an appropriate solvent, such as methanol or a mixture of water and organic solvent, to a known concentration. The concentration is chosen to ensure that the expected level of NMPH falls within the linear range of the instrument.

Chromatographic Conditions:

- Instrument: Sciex QTRAP® 6500 triple quadrupole MS coupled to a Shimadzu Nexera® UPLC.[\[2\]](#)
- Column: Agilent Poroshell® C8 (50 × 3 mm, 2.7 µm) with a Universal RP Guard Column.[\[2\]](#)
- Mobile Phase:
 - A: 5 mM ammonium acetate/0.1% acetic acid buffer (pH 3.5).[\[2\]](#)
 - B: Acetonitrile.[\[2\]](#)
- Gradient: A 12-minute gradient elution is performed, starting with a low percentage of acetonitrile and gradually increasing to elute the analytes.[\[2\]](#)
- Flow Rate: 0.45 mL/min.[\[2\]](#)

Mass Spectrometry Conditions:

- Ionization Mode: Electrospray Ionization (ESI) in positive mode is commonly used for nitrosamines.
- Detection: Multiple Reaction Monitoring (MRM) is used for high selectivity and sensitivity, monitoring for specific precursor-to-product ion transitions for NMPH.

Validation: The method was validated in accordance with ICH Q2(R1) guidelines, assessing specificity, selectivity, linearity, range, LOD, LOQ, precision (repeatability and intermediate precision), and accuracy.[\[2\]](#)

Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) for N-nitrosopiperidine (Illustrative for NMPH)

This method, developed for a range of nitrosamines including the structurally similar N-nitrosopiperidine, provides a template for a potential GC-MS/MS approach for NMPH.

Sample Preparation:

- **Direct Dispersion:** The sample is dispersed in methylene chloride.
- **Aqueous Extraction:** For water-soluble samples, a liquid-liquid extraction is performed. The sample is dispersed in an aqueous solution (e.g., 1M NaOH), followed by extraction with methylene chloride. The organic fraction is then analyzed.

Chromatographic Conditions:

- **Instrument:** Agilent 8890 GC coupled to an Agilent 7010B triple quadrupole GC/MS/MS.
- **Column:** Agilent J&W DB-1701 GC capillary column (30 m × 0.25 mm, 1.0 μm).
- **Carrier Gas:** Helium at a constant flow rate.
- **Inlet:** Splitless injection at 220°C.
- **Oven Program:** A temperature gradient is used to separate the nitrosamines, for example, starting at 40°C and ramping up to 280°C.

Mass Spectrometry Conditions:

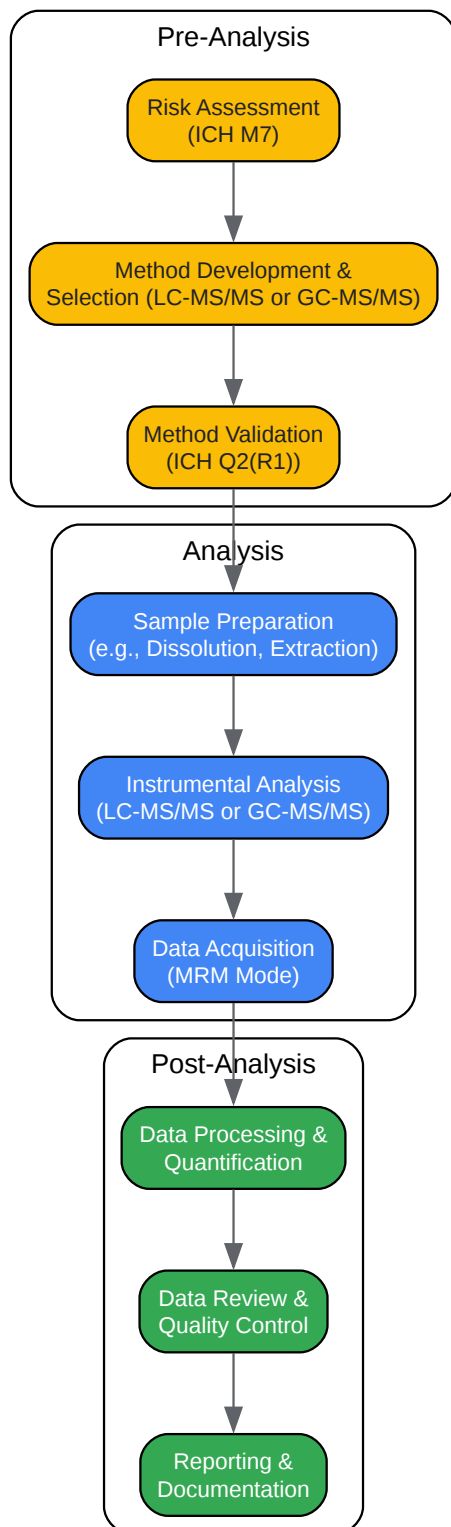
- **Ionization Mode:** Electron Ionization (EI).
- **Detection:** Multiple Reaction Monitoring (MRM) is employed for the selective and sensitive detection of the target nitrosamine.

Validation: The method was validated for linearity, LOQ, accuracy (recovery), and precision (repeatability), with acceptance criteria of recovery between 70-130% and RSD ≤25%.

Analytical Workflow

The general workflow for the analysis of nitrosamine impurities in pharmaceutical products involves several key stages, from initial risk assessment to final data reporting. This process ensures that products are safe and meet regulatory standards.

General Analytical Workflow for Nitrosamine Impurities



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References

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